(2’S,3’R)-Cabazitaxel (2’S,3’R)-Cabazitaxel (2’S, 3’R)-Cabazitaxel is a stereoisomer of Cabazitaxel, a novel tubulin binding taxane, that acts as a second-line treatment for those with castration-resistant prostate cancer.
Brand Name: Vulcanchem
CAS No.: 1714967-27-7
VCID: VC0193271
InChI: InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32+,33-,34+,35-,37-,43+,44-,45+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
Molecular Formula: C45H57NO14
Molecular Weight: 835.95

(2’S,3’R)-Cabazitaxel

CAS No.: 1714967-27-7

Impurities

VCID: VC0193271

Molecular Formula: C45H57NO14

Molecular Weight: 835.95

Purity: > 95%

(2’S,3’R)-Cabazitaxel - 1714967-27-7

CAS No. 1714967-27-7
Product Name (2’S,3’R)-Cabazitaxel
Molecular Formula C45H57NO14
Molecular Weight 835.95
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32+,33-,34+,35-,37-,43+,44-,45+/m0/s1
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
Description (2’S, 3’R)-Cabazitaxel is a stereoisomer of Cabazitaxel, a novel tubulin binding taxane, that acts as a second-line treatment for those with castration-resistant prostate cancer.
Purity > 95%
Quantity Milligrams-Grams
Synonyms Benzenepropanoic acid, β-​[[(1,​1-​dimethylethoxy)​carbonyl]​amino]​-​α-​hydroxy-​, (2aR,​4S,​4aS,​6R,​9S,​11S,​12S,​12aR,​12bS)​-​12b-​(acetyloxy)​-​12-​(benzoyloxy)​-​2a,​3,​4,​4a,​5,​6,​9,​10,​11,​12,​12a,​12b-​dodecahydro-​11-​hydroxy-​4,​6-​dimethoxy
PubChem Compound 125461531
Last Modified Nov 11 2021
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